Phenoxyacetoxysuccinimide

Description

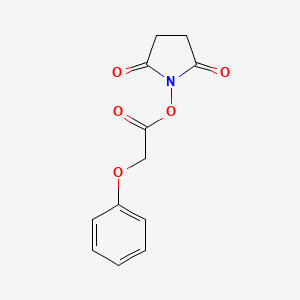

Phenoxyacetoxysuccinimide is a chemically modified succinimide derivative primarily used in biochemical research for targeted nucleoside modifications. Its structure features a phenoxyacetoxy group attached to the succinimide core, enabling selective reactivity with nucleophilic sites in biomolecules like RNA. A seminal study demonstrated its application in modifying uridine residues in Escherichia coli transfer RNA (tRNA), facilitating structural and functional analyses of RNA modifications .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBVSRKAVRAVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191974 | |

| Record name | Phenoxyacetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38678-58-9 | |

| Record name | Phenoxyacetoxysuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038678589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxyacetoxysuccinimide can be synthesized through several synthetic routes. One common method involves the reaction of phenoxyacetic acid with succinic anhydride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process begins with the preparation of phenoxyacetic acid and succinic anhydride, followed by their reaction in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: Phenoxyacetoxysuccinimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where the phenoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reactions may require specific catalysts or solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetoxysuccinic acid, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Phenoxyacetoxysuccinimide serves as a crucial building block in organic synthesis. Its functional groups facilitate the construction of complex molecules, which are essential for developing pharmaceuticals and other chemical products. The compound's ability to participate in various reactions, such as nucleophilic substitutions and acylation, enhances its utility in synthetic pathways.

Case Study: Synthesis of Anticonvulsant Derivatives

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized a series of derivatives and evaluated their efficacy in reducing seizure frequency in rodent models. The findings indicated that certain derivatives significantly decreased seizure activity, showcasing the compound's potential in developing new anticonvulsant medications .

Biological Applications

Biochemical Pathway Studies

In biological research, this compound is employed to study biochemical pathways and enzyme mechanisms. Its reactive nature allows it to form stable amide bonds with amine-reactive enzymes, making it an effective linker in protein labeling and bioconjugation techniques. This property is essential for investigating cellular functions and interactions between biomolecules.

Antioxidant and Enzyme Inhibition Activities

Recent studies have highlighted the antioxidant properties of succinimide derivatives, including this compound. For instance, specific derivatives have shown significant inhibitory effects against acetylcholinesterase and butyrylcholinesterase, which are critical enzymes in neurodegenerative diseases like Alzheimer's. These compounds demonstrated high scavenging activity against free radicals, indicating their potential as therapeutic agents .

Medical Applications

Therapeutic Properties

this compound and its derivatives are under investigation for their therapeutic properties, particularly in antifungal and anticancer applications. Research indicates that these compounds can inhibit tumor growth and possess selective toxicity against cancer cells while exhibiting minimal side effects on normal cells .

Case Study: Anti-inflammatory Activity

A recent study focused on the design and synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. These compounds showed significant anti-inflammatory effects without causing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). The study reported a reduction in paw thickness and TNF-α levels in animal models, suggesting their potential for treating inflammatory conditions .

Industrial Applications

Catalyst Development

In industrial chemistry, this compound is utilized in developing new materials and catalysts for various processes. Its unique chemical structure allows it to enhance reaction efficiencies and product yields in synthetic routes used in manufacturing pharmaceuticals and fine chemicals.

Data Summary

The following table summarizes the key applications of this compound across different fields:

| Field | Application | Key Findings/Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule construction; used in anticonvulsant derivative synthesis |

| Biology | Biochemical pathway studies | Forms stable bonds with enzymes; important for protein labeling |

| Antioxidant activity | Inhibits acetylcholinesterase; shows significant radical scavenging capacity | |

| Medicine | Therapeutic properties | Investigated for antifungal and anticancer activities; selective toxicity observed |

| Anti-inflammatory activity | Novel COX-2 inhibitors reduce inflammation without GI side effects | |

| Industry | Catalyst development | Enhances reaction efficiency in synthetic processes |

Mechanism of Action

The mechanism of action of phenoxyacetoxysuccinimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Succinimide Derivatives

Chemical and Functional Differences

The reactivity and applications of succinimide derivatives depend on their substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Reactivity and Selectivity

- This compound: Reacts specifically with 3-(3-amino-3-carboxy-n-propyl)uridine in tRNA, enabling precise RNA labeling . The phenoxyacetoxy group enhances electrophilicity, targeting amine or thiol groups in nucleosides.

- NHS : Activates carboxyl groups to form NHS esters, critical for conjugating biomolecules (e.g., antibodies with fluorophores). Its hydroxyl group stabilizes intermediates during coupling reactions .

- NCS : Acts as a chlorinating agent in organic synthesis (e.g., oxidizing alcohols to ketones). The chlorine substituent drives electrophilic halogenation .

Biological Activity

Phenoxyacetoxysuccinimide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from various studies and case reports.

Chemical Structure and Synthesis

This compound is derived from the combination of phenoxyacetic acid and succinimide. The general structure can be represented as follows:

The synthesis typically involves a multi-step process where phenoxyacetic acid is reacted with succinic anhydride under controlled conditions to yield the desired product. The reaction can be optimized by varying solvents and temperatures to enhance yield and purity.

Anticonvulsant Activity

Research has indicated that this compound exhibits significant anticonvulsant properties. A study conducted on a series of phenoxyacetyl derivatives showed promising results in various seizure models, including the maximal electroshock seizure (MES) test. The most active compounds demonstrated effective seizure control at doses as low as 12 mg/kg in animal models, indicating potential for therapeutic use in epilepsy management .

Antitumor Properties

Another area of interest is the anticancer activity of this compound derivatives. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, one derivative exhibited an IC50 value of 3.57 µM against HepG2 cells, which is comparable to established chemotherapeutic agents such as Adriamycin .

Antimicrobial Activity

This compound also displays antimicrobial properties. In vitro assays have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and clotrimazole . This suggests its potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the phenoxy or acetyl groups can significantly influence potency and selectivity. For example, substituting different functional groups on the aromatic ring has been shown to enhance anticonvulsant activity while reducing cytotoxicity .

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Increased anticonvulsant activity |

| Methyl substitution | Enhanced antimicrobial properties |

| Halogenation | Improved selectivity towards cancer cells |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Anticonvulsant Efficacy : A study involving a series of phenoxyacetamides demonstrated their effectiveness in reducing seizure frequency in rodent models, suggesting their viability as new anticonvulsants .

- Antitumor Activity : Research focusing on the cytotoxic effects of these compounds revealed that certain derivatives could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Antimicrobial Testing : In another study, various derivatives were screened for antimicrobial activity, revealing potent effects against pathogens like E. coli and S. aureus, warranting further investigation into their use as antibiotics .

Q & A

Q. How can researchers ensure reproducibility when studying this compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.